molecular formula C14H13NO2 B14514146 Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate CAS No. 63361-98-8

Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate

Cat. No.: B14514146
CAS No.: 63361-98-8
M. Wt: 227.26 g/mol
InChI Key: CBVSKRFUNWWXDO-UHFFFAOYSA-N
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Description

Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an azirine ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted azirine with a conjugated diene ester. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. The azirine ring and the conjugated diene system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-oxoazepan-1-yl)penta-2,4-dienoate
  • Methyl 5-(2-oxopyrrolidin-1-yl)penta-2,4-dienoate
  • Methyl 5-(2-oxopiperidin-1-yl)penta-2,4-dienoate

Uniqueness

Methyl 5-(3-phenyl-2H-aziren-2-yl)penta-2,4-dienoate is unique due to the presence of the azirine ring and the phenyl group, which confer specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack these structural features .

Properties

CAS No.

63361-98-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 5-(3-phenyl-2H-azirin-2-yl)penta-2,4-dienoate

InChI

InChI=1S/C14H13NO2/c1-17-13(16)10-6-5-9-12-14(15-12)11-7-3-2-4-8-11/h2-10,12H,1H3

InChI Key

CBVSKRFUNWWXDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC1C(=N1)C2=CC=CC=C2

Origin of Product

United States

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